Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20138151
InChI: InChI=1S/C15H15BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h4,6-7H,1,5,8H2,2-3H3
SMILES:
Molecular Formula: C15H15BrO4
Molecular Weight: 339.18 g/mol

Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate

CAS No.:

Cat. No.: VC20138151

Molecular Formula: C15H15BrO4

Molecular Weight: 339.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate -

Specification

Molecular Formula C15H15BrO4
Molecular Weight 339.18 g/mol
IUPAC Name ethyl 5-bromo-3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C15H15BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h4,6-7H,1,5,8H2,2-3H3
Standard InChI Key DMXLYXIGJZWNEW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC=C)Br)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran core, a fused bicyclic system comprising a benzene ring and a furan heterocycle. At the 2-position, an ethyl carboxylate group (-COOEt\text{-COOEt}) is attached, while the 3-, 4-, and 5-positions are substituted with methyl, allyloxy, and bromo groups, respectively . This substitution pattern introduces steric and electronic effects that influence reactivity and intermolecular interactions.

The allyloxy group (-O-CH2CH=CH2\text{-O-CH}_2\text{CH=CH}_2) at the 4-position provides a site for further functionalization via olefin metathesis or electrophilic additions, while the bromo substituent at the 5-position offers a handle for cross-coupling reactions . The methyl group at the 3-position enhances lipophilicity, as evidenced by a calculated LogP value of 3.68 .

Physical and Thermodynamic Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 4-(Allyloxy)-5-Bromo-3-Methylbenzofuran-2-Carboxylate

PropertyValueSource
Molecular FormulaC15H15BrO4\text{C}_{15}\text{H}_{15}\text{BrO}_4
Molecular Weight363.18 g/mol
Boiling Point393.8°C
LogP (Partition Coefficient)3.68
Hazard ClassificationXi (Irritant)

The high boiling point (393.8°C) suggests significant thermal stability, likely due to strong intermolecular van der Waals forces and dipole-dipole interactions . The LogP value indicates moderate lipophilicity, aligning with the compound’s potential for crossing biological membranes in pharmacological contexts .

Applications in Scientific Research

Material Science Applications

The conjugated π-system of the benzofuran core could enable applications in organic semiconductors or light-emitting diodes (OLEDs). The allyloxy group’s reactivity might facilitate polymerization or surface functionalization .

Regulatory and Economic Landscape

Harmonized System (HS) Code

The compound falls under HS Code 2932999099 (“Other heterocyclic compounds with oxygen hetero-atom(s) only”), attracting a Most-Favored-Nation (MFN) tariff rate of 6.5% .

Market Dynamics

Discontinuation has limited its commercial viability, though niche applications in academic research persist. The 17% VAT and 13% tax rebate rate in certain jurisdictions reflect its classification as a specialty chemical .

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